molecular formula C12H13BO4 B11745127 (1,4-Dimethoxynaphthalen-2-yl)boronic acid

(1,4-Dimethoxynaphthalen-2-yl)boronic acid

Cat. No.: B11745127
M. Wt: 232.04 g/mol
InChI Key: DBFXZQLDZPTXJO-UHFFFAOYSA-N
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Description

(1,4-Dimethoxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C13H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with two methoxy groups at positions 1 and 4. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow processes and the use of advanced catalytic systems can enhance the efficiency and yield of the production .

Mechanism of Action

The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Uniqueness: (1,4-Dimethoxynaphthalen-2-yl)boronic acid is unique due to its dual methoxy substitutions, which can influence its reactivity and selectivity in chemical reactions. These substitutions can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C12H13BO4

Molecular Weight

232.04 g/mol

IUPAC Name

(1,4-dimethoxynaphthalen-2-yl)boronic acid

InChI

InChI=1S/C12H13BO4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7,14-15H,1-2H3

InChI Key

DBFXZQLDZPTXJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C(=C1)OC)OC)(O)O

Origin of Product

United States

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